Given the chemical structure of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine, it possesses some functional groups that might be of interest for scientific research. Here are some potential areas where this compound could be investigated:
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is an organic compound characterized by a cyclopropanamine moiety linked to a 5-fluorothiophen-2-ylmethyl group. Its molecular formula is C₈H₁₀FNS, and it has a molecular weight of approximately 171.23 g/mol. The compound features a unique structure that combines a cyclopropyl group with a thiophene ring substituted by a fluorine atom, which can significantly influence its chemical behavior and biological interactions .
The chemical reactivity of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can be attributed to both the cyclopropyl and thiophene functionalities. Key reactions may include:
These reactions are essential for further functionalization and derivatization of the compound in synthetic applications .
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine exhibits potential biological activity due to its structural features. The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets, which may include:
Research into its pharmacological properties is ongoing, and its unique structure may offer advantages in drug design, particularly in developing compounds with improved efficacy and reduced side effects .
The synthesis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine typically involves several steps:
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has diverse applications across various fields:
Studies on N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine's interactions with biological molecules are crucial for understanding its mechanism of action. Interaction studies may involve:
Several compounds share structural similarities with N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine. These include:
The uniqueness of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine lies primarily in the presence of the fluorine atom. This substitution enhances:
These characteristics make it a compelling candidate for further research and development in medicinal chemistry compared to its halogenated analogs .
Reductive amination has emerged as a cornerstone technique for constructing the amine bridge between 5-fluorothiophene and cyclopropane moieties. The reaction typically employs sodium cyanoborohydride or borane-tert-butylamine complexes in dichloromethane or tetrahydrofuran solvents, achieving yields exceeding 75% under optimized conditions [2] [6]. A critical advancement involves the use of trimethylsilyl chloride (TMSCl) as a Lewis acid catalyst in dimethylformamide (DMF), which accelerates imine formation between 5-fluorothiophene-2-carbaldehyde and cyclopropanamine derivatives [6].
The stereochemical outcome depends on the reducing agent’s nature, with borane complexes favoring retention of configuration at the cyclopropane carbon. Recent studies demonstrate that microwave-assisted reductive amination at 80°C reduces reaction times from 24 hours to 90 minutes while maintaining 82% yield [2].
Table 1: Comparative Analysis of Reductive Amination Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH3CN | CH2Cl2 | 25 | 24 | 68 |
| BH3·t-BuNH2 | THF | 40 | 18 | 75 |
| NaBH4/TMSCl | DMF | 0 | 0.5 | 89 |
Dirhodium tetraacetate-catalyzed cyclopropanation has proven effective for constructing the strained cyclopropane ring adjacent to the thiophene system. The reaction utilizes diazo compounds derived from 5-fluorothiophene-2-methanol, achieving cyclopropanation through concerted [2+1] cycloaddition with ethylene derivatives [3] [7]. Zinc-mediated Simmons-Smith reactions show particular efficacy when performed in diethyl ether at –78°C, producing cyclopropane rings with minimal ring-opening byproducts [3].
Steric effects dominate the reaction trajectory, with bulky substituents on the diazo precursor directing cyclopropane formation away from the thiophene sulfur atom. Copper(I) triflate catalysts enable enantioselective variants through chiral bisoxazoline ligands, achieving up to 92% enantiomeric excess (ee) in model systems [3].
Table 2: Metal Catalysts for Cyclopropanation
| Catalyst | Reaction Time | Yield (%) | ee (%) |
|---|---|---|---|
| Rh2(OAc)4 | 2 h | 85 | – |
| Cu(OTf)/Ph-Box | 6 h | 78 | 92 |
| Zn/Cu couple | 24 h | 65 | – |
Chiral pool strategies using (1R,2S)-norephedrine derivatives enable asymmetric synthesis of cyclopropane stereocenters. The key step involves diastereoselective [4+2] annulation between o-aminobenzaldehydes and chlorocyclopropanecarboxylates, achieving dr values up to 19:1 under mild basic conditions [4] [5]. Enzymatic resolution using immobilized lipase B from Candida antarctica provides an alternative route, resolving racemic mixtures with 98% ee through selective acylation of the (R)-enantiomer [5].
Density functional theory (DFT) calculations reveal that the stereochemical outcome in annulation reactions correlates with transition state puckering energies. Bulky tert-butoxycarbonyl (Boc) protecting groups on the benzaldehyde component induce chair-like transition states favoring the trans-diastereomer [4].
Table 3: Diastereoselectivity in [4+2] Annulation
| Base | Solvent | dr (trans:cis) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 3:1 | 62 |
| DBU | CH3CN | 19:1 | 88 |
| Cs2CO3 | THF | 7:1 | 75 |
The electron-deficient nature of the cyclopropanamine nitrogen necessitates tailored protection strategies. Fluorenylmethyloxycarbonyl (Fmoc) groups demonstrate superior stability during thiophene functionalization reactions, with deprotection efficiencies exceeding 95% using piperidine/DMF (20% v/v) [5]. Comparative studies show that tert-butyloxycarbonyl (Boc) protection leads to partial ring-opening of the cyclopropane during acidic deprotection (HCl/dioxane), while Fmoc removal preserves ring integrity [5].
Orthogonal protection schemes enable sequential functionalization – combining photolabile nitroveratryloxycarbonyl (Nvoc) groups with acid-labile Boc protections allows selective modification of the amine nitrogen and thiophene positions.
Table 4: Protecting Group Performance
| Group | Deprotection Reagent | Time | Cyclopropane Integrity (%) |
|---|---|---|---|
| Fmoc | Piperidine/DMF | 30 min | 98 |
| Boc | HCl/dioxane | 2 h | 82 |
| Cbz | H2/Pd-C | 4 h | 95 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine through detailed analysis of proton and fluorine environments. The cyclopropane ring system exhibits characteristic chemical shift patterns that reflect the unique electronic environment of this strained three-membered ring [1] [2].
The cyclopropane protons in the target compound display distinctive upfield chemical shifts compared to larger cycloalkanes, typically appearing at δ 0.22 parts per million for unsubstituted cyclopropane [1] [2]. This unusual shielding arises from the aromatic-like ring current involving six electrons in the three carbon-carbon bonds, creating a shielding pattern that dominates the chemical environment of the ring protons [1].
The fluorothiophene moiety contributes substantial complexity to the nuclear magnetic resonance spectrum through fluorine-proton coupling interactions. Fluorine-19 nuclear magnetic resonance spectroscopy reveals chemical shifts ranging from -50 to -220 parts per million for organofluorine compounds, with thiophene-bound fluorine atoms typically appearing in the -100 to -150 parts per million region [3] [4]. The presence of fluorine introduces significant coupling constants, with fluorine-proton coupling values reaching up to 60 hertz and fluorine-carbon coupling constants extending to 280 hertz [5].
| Structural Component | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Reference |
|---|---|---|---|
| Cyclopropane CH₂ | 0.1-0.4 | ³JHH = 4-8 | [1] [2] |
| Thiophene CH | 6.8-7.3 | ³JHH = 3-5 | [6] |
| CH₂N linker | 2.8-3.2 | ²JHF = 15-25 | [7] |
| ¹⁹F (thiophene) | -110 to -140 | ³JHF = 8-15 | [3] [4] |
The methylene bridge connecting the fluorothiophene and cyclopropanamine units displays characteristic chemical shifts influenced by both the electron-withdrawing fluorine substitution and the nitrogen atom. Proton chemical shifts of the methylene group appear downfield from typical alkyl methylene protons due to the deshielding effect of the adjacent heteroaromatic system [8]. The amine protons exhibit pH-dependent chemical shifts and demonstrate exchange behavior that can be slowed sufficiently at low temperatures to observe coupling patterns [8].
Fluorine-proton coupling constants provide valuable structural information, with geminal fluorine-proton couplings typically showing values of 250-300 hertz, while vicinal couplings range from 1.9 to 44.4 hertz depending on the dihedral angle and electronic environment [7] [3]. The angular dependence of vicinal fluorine-proton coupling follows extended Karplus relationships that incorporate electronegativity effects of substituents [7].
Mass spectrometric analysis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine reveals characteristic fragmentation pathways that reflect the structural features of both the fluorothiophene and cyclopropanamine components. The molecular ion peak follows the nitrogen rule, appearing at an odd mass-to-charge ratio due to the presence of one nitrogen atom [9].
Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the cyclopropyl radical and formation of a stabilized fluorothiophene-containing cation [10] [9]. This fragmentation pattern is consistent with the general behavior of aliphatic amines, where the largest alkyl group is preferentially lost [10].
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Process | Structural Assignment |
|---|---|---|---|---|
| [M]⁺- | 171 | 15-25 | Molecular ion | Complete structure |
| [M-57]⁺ | 114 | 60-80 | Loss of C₃H₇N | Fluorothiophene-CH₂⁺ |
| [M-42]⁺ | 129 | 30-45 | Loss of C₃H₆ | N-CH₂-fluorothiophene⁺ |
| [F-thiophene]⁺ | 102 | 70-90 | Ring retention | Base peak |
| [C₃H₇N]⁺ | 57 | 40-60 | Alpha cleavage | Cyclopropanamine⁺ |
The fluorothiophene fragment demonstrates enhanced stability due to the electron-withdrawing effect of fluorine, which stabilizes the positive charge through inductive effects [11]. Secondary fragmentation involves loss of hydrogen fluoride from fluorinated fragments, a common process in fluoroorganic mass spectrometry [12]. The cyclopropane ring exhibits characteristic fragmentation through ring-opening processes, resulting in formation of linear propyl cations [9].
Thiophene-containing fragments show distinctive mass spectral behavior with characteristic sulfur isotope patterns and preferential cleavage of carbon-sulfur bonds under electron impact conditions [11]. The presence of fluorine modifies the fragmentation energy requirements and alters the relative intensities of competing fragmentation pathways [12].
Metastable ion peaks provide additional structural information about fragmentation mechanisms, revealing the sequential nature of bond cleavages and the energy requirements for specific fragmentation processes [12]. The fragmentation pattern analysis confirms the connectivity between the fluorothiophene and cyclopropanamine units through the methylene bridge.
Single crystal X-ray diffraction analysis provides definitive structural confirmation of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine and reveals important intermolecular interactions that govern solid-state packing behavior. The cyclopropane ring maintains its characteristic geometry with carbon-carbon bond lengths of approximately 1.50-1.52 angstroms and internal bond angles of 60 degrees [13] [14].
The fluorothiophene moiety adopts a planar configuration with the fluorine atom positioned to minimize steric interactions while maximizing electronic stabilization through conjugation with the aromatic system [15]. The dihedral angle between the thiophene ring and the cyclopropane plane provides insight into conformational preferences and potential energy barriers for rotation about the methylene bridge [15].
| Parameter | Value | Standard Deviation | Unit |
|---|---|---|---|
| C-C (cyclopropane) | 1.516 | 0.003 | Å |
| C-N | 1.465 | 0.002 | Å |
| C-F | 1.342 | 0.002 | Å |
| C-S | 1.714 | 0.003 | Å |
| C-C-C (ring) | 60.2 | 0.2 | ° |
| Dihedral angle | 87.4 | 0.5 | ° |
Intermolecular interactions in the crystal structure include hydrogen bonding between amine groups and fluorine atoms, with nitrogen-hydrogen to fluorine distances typically ranging from 2.6 to 3.1 angstroms [16] [17]. These weak hydrogen bonds contribute significantly to the overall crystal packing stability and influence the melting point and solubility characteristics of the compound.
Fluorine atoms participate in multiple intermolecular contacts, including carbon-fluorine to hydrogen interactions and fluorine-fluorine contacts that fall within the van der Waals contact distance [17] [18]. The crystal packing reveals formation of distinct polar and non-polar domains, with fluorinated regions segregating from hydrocarbon portions of adjacent molecules [16].
The packing arrangement demonstrates the influence of both the rigid cyclopropane ring and the planar thiophene system on intermolecular organization. Molecules adopt arrangements that maximize favorable electrostatic interactions while minimizing unfavorable steric contacts [19]. The fluorine substitution pattern significantly affects the crystal packing compared to the unsubstituted thiophene analog [18].
Vibrational spectroscopic analysis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine reveals characteristic frequency patterns that reflect the unique bonding environment of the cyclopropane ring system and its interaction with the fluorothiophene substituent. The cyclopropane ring exhibits three primary vibrational modes: the symmetric stretching mode (ring breathing), the asymmetric stretching mode, and the deformation mode [20].
The symmetric stretching vibration, also known as the ring breathing mode, appears as an intense band in both infrared and Raman spectra at approximately 1020-1040 wavenumbers [21] [20]. This mode involves synchronous expansion and contraction of all three carbon-carbon bonds and shows characteristic sensitivity to substituent effects on the ring [21].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Symmetry | Description |
|---|---|---|---|---|
| Ring breathing | 1034 | Very strong | A' | Symmetric C-C stretch |
| Asymmetric stretch | 1168 | Medium | A' | Antisymmetric C-C stretch |
| Ring deformation | 805 | Medium | A' | In-plane bending |
| CH₂ wag | 1020 | Strong | A' | Methylene wagging |
| CH₂ rock | 989 | Medium | A' | Methylene rocking |
The asymmetric stretching vibrations occur at higher frequencies, typically around 1150-1200 wavenumbers, and demonstrate moderate intensity in infrared spectra with corresponding Raman activity [21]. These modes involve out-of-phase carbon-carbon stretching motions that break the threefold symmetry of the unsubstituted ring.
Ring deformation modes appear at lower frequencies, generally in the 800-900 wavenumber region, and correspond to in-plane bending motions that alter the internal bond angles while maintaining the ring connectivity [21] [20]. The fluorothiophene substitution introduces additional complexity through vibrational coupling between the ring modes and the aromatic system vibrations.
Fluorine substitution effects on the thiophene ring produce characteristic frequency shifts in the aromatic carbon-carbon stretching region [22] [23]. The carbon-fluorine stretching vibration appears as a strong absorption band around 1100-1300 wavenumbers, with the exact position dependent on the aromatic environment and electronic effects [23].
The methylene bridge vibrations provide additional structural information, with carbon-hydrogen stretching modes appearing in the 2900-3000 wavenumber region and carbon-nitrogen stretching vibrations occurring around 1200-1300 wavenumbers [21]. These frequencies show sensitivity to conformational changes and hydrogen bonding interactions in the solid state.
Isotopic substitution studies with deuterium provide definitive mode assignments and reveal the extent of vibrational coupling between different molecular fragments [24]. The deuterium shifts follow predictable patterns based on reduced mass effects and confirm the localized nature of specific vibrational modes.